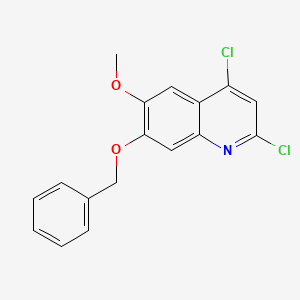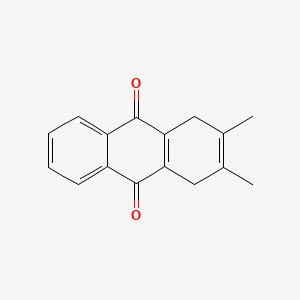
2,3-Dimethyl-1,4-dihydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylanthracene-9,10(1H,4H)-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound features a fused ring system with two methyl groups at positions 2 and 3, and a quinone moiety at positions 9 and 10.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylanthracene-9,10(1H,4H)-dione typically involves the following steps:
Friedel-Crafts Alkylation: Introduction of methyl groups at positions 2 and 3 of anthracene using methyl chloride and aluminum chloride as a catalyst.
Oxidation: Conversion of the anthracene derivative to the quinone form using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production methods may involve large-scale Friedel-Crafts alkylation followed by oxidation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher oxidized anthraquinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthraquinones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylanthracene-9,10(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, widely used in dyes and pigments.
1,4-Dimethylanthracene-9,10(1H,4H)-dione: A similar compound with methyl groups at different positions.
2-Methylanthracene-9,10(1H,4H)-dione: A derivative with a single methyl group.
Uniqueness
2,3-Dimethylanthracene-9,10(1H,4H)-dione is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity compared to other anthraquinone derivatives.
Properties
CAS No. |
32740-64-0 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,3-dimethyl-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H14O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6H,7-8H2,1-2H3 |
InChI Key |
SHAOMWKBPCKYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=C(C1)C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


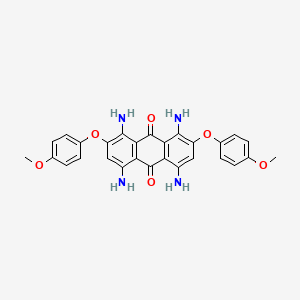
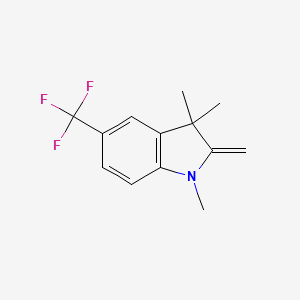
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
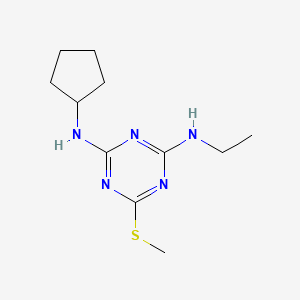
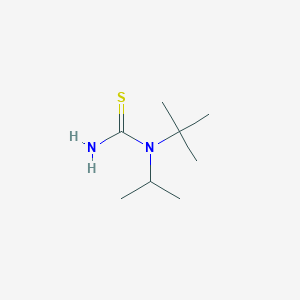
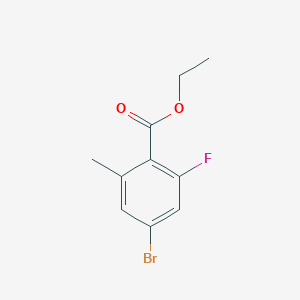
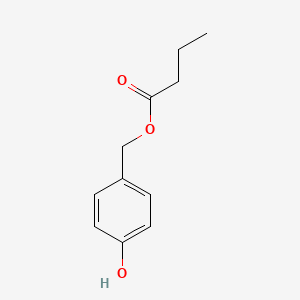
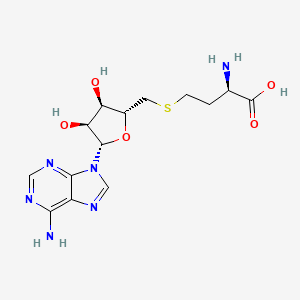
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

